molecular formula C16H21NO4 B495343 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 330829-55-5

2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B495343
CAS RN: 330829-55-5
M. Wt: 291.34g/mol
InChI Key: IVEJRVMYSFAPPE-UHFFFAOYSA-N
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Description

“2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .


Synthesis Analysis

The synthesis of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” could potentially involve the reaction of cyclohexanecarboxylic acid with an appropriate ethoxyphenylcarbamoyl reagent. Cyclohexanecarboxylic acid itself can be prepared by the hydrogenation of benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is based on the cyclohexanecarboxylic acid structure, with the addition of an ethoxyphenylcarbamoyl group. The carboxyl carbon in cyclohexanecarboxylic acid is sp2-hybridized, making the carboxylic acid group planar with C–C═O and O═C–O bond angles of approximately 120° .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature. It has a density of 1.033 g/mL at 25 °C, a melting point of 30–31 °C, and a boiling point of 232-233 °C . It is soluble in water and organic solvents .

Scientific Research Applications

Recent Advances in Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is crucial for producing various intermediates used widely in the chemical industry, such as adipic acid and cyclohexanone. Controlled oxidation reactions are synthetically valuable for applications in both academia and industry, highlighting the importance of selective catalytic processes (Cao et al., 2018).

Catalytic Materials for Cyclohexane Oxidation

The oxidation of cyclohexane plays a significant role in manufacturing cyclohexanol and cyclohexanone, essential for producing nylon. Research on various catalysts, including metal and metal oxide loaded silica catalysts, emphasizes the importance of finding efficient catalysts for selective production of these compounds, showcasing the relevance of research into specific carboxylic acid derivatives (Abutaleb & Ali, 2021).

Biotechnological Production of Lactic Acid

Lactic acid's biotechnological production from biomass and its use as a feedstock for green chemistry highlight the exploration of carboxylic acids in sustainable chemical processes. Derivatives of lactic acid, such as lactate ester, can be produced via chemical and biotechnological routes, indicating the potential utility of researching carboxylic acid derivatives for various applications (Gao, Ma, & Xu, 2011).

Extraction and Recovery of Carboxylic Acids

The recovery of carboxylic acids from aqueous solutions using liquid-liquid extraction (LLX) and supercritical fluids is a topic of interest due to the desire to produce organic acids through fermentative routes. This area of research underscores the significance of developing efficient methods for separating carboxylic acids, which could be relevant to extracting and purifying derivatives of "2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid" (Sprakel & Schuur, 2019).

properties

IUPAC Name

2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJRVMYSFAPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

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